Dimethylaminopropylene is derived from the reaction of dimethylamine and propylene oxide or acrylonitrile. Its classification falls under amines, specifically secondary amines due to the presence of two methyl groups attached to the nitrogen atom. This structural feature contributes to its reactivity and interaction with other chemical species.
The synthesis of dimethylaminopropylene can be achieved through several methods:
These methods emphasize efficiency, safety, and cost-effectiveness, with yields reported between 80-86% depending on the specific conditions used during synthesis .
Dimethylaminopropylene participates in several chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism by which dimethylaminopropylene exerts its effects primarily involves nucleophilic attacks due to the electron-rich nitrogen atom. In reactions involving electrophiles (such as aldehydes), the nitrogen atom attacks the carbonyl carbon, leading to the formation of an intermediate that rearranges to form a stable Schiff base.
This mechanism is crucial in applications such as:
These properties make dimethylaminopropylene suitable for various industrial applications.
Dimethylaminopropylene is widely utilized across several fields:
The compound's versatility underscores its significance in both industrial chemistry and scientific research, reflecting its broad applicability across multiple sectors.
The dominant industrial production of dimethylaminopropylamine (3-dimethylaminopropylamine) employs a two-step sequence starting from acrylonitrile and dimethylamine. This well-established process leverages the Michael addition reaction followed by catalytic hydrogenation. In the first stage, acrylonitrile undergoes nucleophilic attack by dimethylamine at elevated temperatures (50-100°C), typically without solvent or in aqueous medium. This exothermic reaction yields N,N-dimethylaminopropionitrile (DMAPN) with high selectivity (>95%) [1] [7]:
$$\ce{CH2=CHCN + (CH3)2NH -> (CH3)2NCH2CH2CN}$$
The second stage involves the catalytic hydrogenation of the nitrile group in DMAPN to the primary amine. This step presents significant selectivity challenges due to competing reactions. Common byproducts include tertiary amines like N,N,N'-trimethyl-1,3-propanediamine (formed via reductive alkylation) and secondary amines like N-methyl-1,3-propanediamine (formed via demethylation). Achieving high selectivity for the desired primary amine (DMAPA) requires careful optimization of reaction parameters and catalyst systems [1] [5].
Raney nickel catalysts are historically prevalent for this hydrogenation, often modified or used with promoters. Reaction conditions typically involve temperatures of 70-120°C and hydrogen pressures of 500-3000 psi (34-207 bar). Crucially, the addition of alkali hydroxides, particularly sodium hydroxide (NaOH) or potassium hydroxide (KOH), significantly suppresses undesirable secondary and tertiary amine formation. These bases are thought to deactivate acid sites on the catalyst surface responsible for condensation reactions leading to impurities. Alkali concentrations typically range from 1-10 wt% relative to the reaction mixture. This approach enables DMAPA yields exceeding 85-90% under optimized conditions [1] [5].
Table 1: Catalytic Systems for DMAPN Hydrogenation to DMAPA
Catalyst Type | Promoter/Additive | Typical Pressure Range | Typical Temperature Range | Key Advantages/Challenges |
---|---|---|---|---|
Raney Nickel | Sodium Hydroxide (1-5 wt%) | 500-1500 psi | 80-100°C | High activity, cost-effective; requires careful handling |
Raney Nickel | Potassium Hydroxide (1-5 wt%) | 500-1500 psi | 80-100°C | Similar to NaOH; slightly different selectivity profile |
Supported Nickel | Sodium Hydroxide | 1000-3000 psi | 100-120°C | Improved catalyst stability; potential leaching issues |
Cobalt | Ammonia (High Concentration) | >2000 psi | 100-150°C | High selectivity reported; requires ammonia handling/recycle |
Recent innovations focus on enhancing catalyst robustness and enabling operation under milder conditions. Patents describe using mixed alkali hydroxides (e.g., NaOH/KOH mixtures) with sponge nickel catalysts at lower pressures (e.g., ~500 psi) and temperatures (~80°C), maintaining high selectivity while reducing energy consumption and reactor demands [1] [5]. Post-hydrogenation, the reaction mixture undergoes extensive purification, typically involving multi-stage distillation under vacuum to separate DMAPA from water, excess base, catalyst residues, and various organic byproducts. Managing the close-boiling impurity 1,3-diaminopropane (boiling point difference ~2°C at atmospheric pressure) is a major challenge addressed later [9].
While the acrylonitrile route dominates, research explores alternative pathways leveraging propylene oxide (Propene oxide) as a potentially advantageous feedstock. These routes often focus on producing functionalized derivatives of dimethylaminopropylamine, particularly surface-active amines like dimethylaminopropylamine diisopropyl alcohol, rather than DMAPA itself. A significant innovation involves the catalytic ring-opening of propylene oxide by dimethylaminopropylamine [4].
This reaction employs acidic or basic catalysts to generate hydroxypropyl derivatives. Key metal halide catalysts include chlorides or bromides of zinc, magnesium, aluminum, or tin. The reaction proceeds under mild conditions (60-120°C, atmospheric or moderate pressure):
$$\ce{(CH3)2N(CH2)3NH2 + CH3CHCH2O ->[Catalyst] (CH3)2N(CH2)3NHCH2CH(OH)CH3}$$
Process intensification strategies are critical for this route. A key innovation involves integrating the reaction with continuous separation techniques. The reaction mixture is fed into a rectifying column reactor. Light components like unreacted propylene oxide are distilled overhead and condensed for recycle. The heavier product, dimethylaminopropylamine mono-isopropanolamine, accumulates in the column. A fraction rich in this intermediate is drawn as a side stream and further reacted with additional propylene oxide in a secondary reactor. The output of this second reactor undergoes final fractional distillation to yield pure dimethylaminopropylamine diisopropyl alcohol (bis(3-dimethylaminopropyl)-2-hydroxypropylamine) [4].
Table 2: Catalysts and Conditions for Propylene Oxide Amination with DMAPA
Catalyst Type | Example Compounds | Temperature Range (°C) | Pressure | Key Product Focus |
---|---|---|---|---|
Metal Halides | ZnCl₂, AlCl₃, SnCl₄ | 80-120 | Atmospheric | Dimethylaminopropylamine diisopropyl alcohol |
Alkali Metal Hydroxides | NaOH, KOH | 60-100 | Atmospheric | Requires careful control to avoid side reactions |
Heterogeneous Acidic Resins | Sulfonated Polystyrene | 70-110 | Atmospheric | Easier separation; potential stability issues |
The resulting dimethylaminopropylamine diisopropyl alcohol exhibits significant surface activity, reducing the surface tension of aqueous solutions. This property is exploited in novel applications like carbon capture, where DMAPA derivatives functionalized with propylene oxide units (e.g., DMAPA-6PO) demonstrate enhanced CO₂ solubilization and conversion to bicarbonate. The built-in surfactant properties facilitate mass transfer, increasing bicarbonate yield by approximately 54% compared to unmodified DMAPA [3]. This pathway exemplifies how catalytic modification of DMAPA expands its utility beyond its direct use.
Efficient byproduct management is crucial for the economic viability and environmental sustainability of large-scale dimethylaminopropylamine production. The traditional acrylonitrile route generates a complex mixture of impurities alongside the desired DMAPA. Key impurities include:
Conventional distillation, even under vacuum (e.g., 10 mbar, increasing the boiling point difference to ~9°C), struggles to reduce PDA levels below economically and technically problematic thresholds (typically >100 ppm) in the final DMAPA product when starting from crude hydrogenation mixtures containing 200-5000 ppm PDA. Residual PDA, even at low ppm levels, causes severe issues in downstream applications, including discoloration of final products, formation of off-specification intermediates, and reduced catalyst performance in polyurethane applications [9].
The most significant innovation in PDA removal involves transition metal complexation. Before or during distillation, salts of transition metals (atomic numbers 21-80) are added to the crude DMAPA. Suitable metal compounds include inorganic salts (nitrates, chlorides, sulfates, carbonates) of cobalt, nickel, chromium, iron, manganese, copper, cadmium, zinc, or mercury, or organometallic compounds like carbonyls or acetylacetonates. Nickel sulfate (NiSO₄) is particularly effective and economical. These metals form exceptionally stable, non-volatile chelate complexes with 1,3-diaminopropane. The amount used is typically 0.5 to 20 moles of metal salt per mole of PDA present [9].
Table 3: Metal Salts for 1,3-Diaminopropane (PDA) Removal from DMAPA
Metal Salt | Typical Form | Complex Stability | Cost Effectiveness | Industrial Preference |
---|---|---|---|---|
Nickel Sulfate (NiSO₄) | Aqueous Solution or Solid | Very High | High | ★★★★★ |
Cobalt Chloride (CoCl₂) | Aqueous Solution | High | Medium | ★★★☆☆ |
Chromium Chloride (CrCl₃) | Aqueous Solution | High | Medium | ★★☆☆☆ |
Zinc Chloride (ZnCl₂) | Aqueous Solution | Moderate | High | ★★★★☆ |
Implementation occurs via two primary methods:
This technology enables the production of DMAPA with residual PDA levels consistently below 100 ppm, often <50 ppm, using standard distillation equipment with lower reflux ratios and energy consumption compared to attempts using azeotropic distillation with agents like toluene or i-butanol, which proved ineffective for PDA [9].
Beyond PDA, integrated solvent and reagent recycling is vital. Alkali hydroxides (NaOH, KOH) used in the hydrogenation step are partially recovered from the aqueous streams post-distillation via evaporation and crystallization, though complete recycle is complex due to organic contamination. Unreacted dimethylamine from the Michael addition step is typically recovered by distillation and recycled back to the reaction. Efficient recovery of catalyst metals (Ni, Co) from spent hydrogenation catalysts via leaching and reprocessing is also an established practice within the industry [1] [5] [9]. Furthermore, research explores utilizing CO₂ captured by DMAPA or its derivatives directly as bicarbonate (HCO₃⁻) streams for electrochemical conversion processes, offering a potential pathway for utilizing carbon dioxide as a feedstock rather than merely a waste byproduct [3].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0